Imidazo[1,5-a]pyrimidine-8-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,5-a]pyrimidine-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-6-8-2-1-3-10(6)4-9-5/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRSEUXBXNDCKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC(=C2N=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Imidazo 1,5 a Pyrimidine 8 Carboxylic Acid
Established Synthetic Routes to the Imidazo[1,5-a]pyrimidine (B3256623) Core
The construction of the imidazo[1,5-a]pyrimidine skeleton has been achieved through various classical and modern synthetic strategies, including cyclization, condensation, and multicomponent reactions.
Cyclization Reactions
Cyclization reactions represent a fundamental approach to the synthesis of the imidazo[1,5-a]pyrimidine core. These methods often involve the formation of the imidazole (B134444) ring onto a pre-existing pyrimidine (B1678525) moiety. One common strategy employs the cyclization of an in situ generated 1H-imidazol-4(5)-amine, which then reacts with 1,3-dicarbonyl compounds or their equivalents to form the pyrimidine ring. evitachem.com
A notable method involves the reaction of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes in the presence of phosphorous acid in polyphosphoric acid (PPA). beilstein-journals.org This process, while requiring relatively harsh conditions, provides a route to various imidazo[1,5-a]pyridine (B1214698) derivatives. beilstein-journals.org The reaction is sensitive to steric factors but can afford moderate to good yields. beilstein-journals.org
Oxidative cyclization strategies have also been developed. For instance, the treatment of pyrimidine-2-amines with α,β-unsaturated aldehydes in the presence of iodine can induce a tandem imine formation and dehydrogenative cyclization to yield the imidazo[1,5-a]pyrimidine scaffold.
Condensation Reactions
Cyclocondensation reactions are a cornerstone in the synthesis of imidazo[1,5-a]pyrimidines. Early methods involved the straightforward thermal condensation of 2-aminopyrimidines with α-halo carbonyl compounds. A significant advancement in this area was the use of microwave irradiation to accelerate these reactions, leading to higher yields and shorter reaction times, often in greener solvent systems.
A specific example leading to a derivative at the 8-position involves the condensation of 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one with 4-amino-5-imidazolecarboxamide hydrochloride in glacial acetic acid. prepchem.com This reaction directly furnishes an imidazo[1,5-a]pyrimidine-8-carboxamide (B13964481) derivative, which is a close precursor to the target carboxylic acid.
| Starting Material 1 | Starting Material 2 | Product | Conditions | Reference |
| 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one | 4-amino-5-imidazolecarboxamide hydrochloride | 4-(3-Pyridinyl)imidazo[1,5-a]pyrimidine-8-carboxamide | Glacial acetic acid, stirred | prepchem.com |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like imidazo[1,5-a]pyrimidines in a single synthetic operation. An iodine-catalyzed three-component reaction of aryl methyl ketones, 2-aminopyridines, and barbituric acids in DMSO has been reported for the synthesis of pyrimidine-linked imidazopyridines. acs.org This method involves a one-pot C-H oxidation followed by the formation of one C-C and two C-N bonds. acs.org While this example leads to the [1,2-a] isomer, the principles of MCRs are applicable to the synthesis of the [1,5-a] scaffold.
Advanced Synthetic Strategies
To overcome the limitations of classical methods and to access a wider range of functionalized derivatives, advanced synthetic strategies, particularly those involving transition-metal catalysis, have been developed.
Transition-Metal-Catalyzed Approaches
Transition-metal catalysis has emerged as a powerful tool for the synthesis and functionalization of heterocyclic compounds, including imidazo[1,5-a]pyrimidines. These methods often proceed under milder conditions and exhibit high selectivity.
Palladium-catalyzed reactions, especially C-H functionalization, have been instrumental in the synthesis of complex imidazo[1,5-a]pyrimidine derivatives. A palladium-catalyzed intramolecular cross-dehydrogenative coupling reaction has been developed for the synthesis of fused imidazo[1,2-a]pyrimidines and pyrazolo[1,5-a]pyrimidines. acs.orgnih.gov This protocol provides a practical approach for the synthesis of biologically important substituted pyrimidines from readily available substrates with a broad substrate scope under mild reaction conditions. acs.orgnih.gov The proposed mechanism involves the initial condensation of a 1H-benzo[d]imidazol-2-amine with a 2-arylacetaldehyde, followed by reaction with a Pd(II) catalyst to generate a vinyl palladium intermediate. nih.gov Intramolecular attack and subsequent reductive elimination afford the fused heterocyclic product. nih.gov
Furthermore, palladium-catalyzed remote C-H functionalization of 2-aminopyrimidines has been demonstrated, allowing for arylation and olefination at the C5-position. rsc.org This strategy is highly regioselective and proceeds through either a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle. rsc.org
A particularly relevant advanced strategy is the palladium-catalyzed aminocarbonylation. This reaction has been successfully applied to introduce a carboxamide moiety at the 8-position of the related imidazo[1,2-a]pyridine (B132010) core using a recyclable palladium catalyst immobilized on a supported ionic liquid phase. nih.gov This approach highlights the potential for direct C-H carbonylation to synthesize Imidazo[1,5-a]pyrimidine-8-carboxylic acid and its derivatives.
| Reaction Type | Catalyst System | Key Transformation | Relevance to Target Compound | Reference |
| Intramolecular Cross-Dehydrogenative Coupling | Pd(II) | Formation of fused imidazo[1,2-a]pyrimidine (B1208166) core | Demonstrates Pd-catalyzed C-H activation for core synthesis | acs.orgnih.gov |
| Remote C-H Functionalization | Pd(II)/Pd(IV) or Pd(0)/Pd(II) | Arylation/olefination of 2-aminopyrimidine (B69317) at C5 | Functionalization of pyrimidine precursor | rsc.org |
| Aminocarbonylation | Immobilized Pd catalyst | Introduction of carboxamide at C8 of imidazo[1,2-a]pyridine | Direct route to carboxamide precursor of the target acid | nih.gov |
Copper-Catalyzed Aerobic Oxidative Amination
While copper-catalyzed aerobic oxidative amination is a known method for constructing related heterocyclic systems like imidazo[1,5-a]pyridines, specific literature detailing this methodology for the direct synthesis of this compound was not prominent in the reviewed sources. nih.govorganic-chemistry.orgnih.gov
Metal-Free Synthetic Protocols
Metal-free synthetic approaches are highly desirable to avoid metal contamination in final products. researchgate.net Methodologies involving iodine-mediated decarboxylative cyclization or elemental sulfur-mediated oxidative amination have been developed for related fused N-heterocycles such as imidazo[1,5-a]quinolines and imidazo[1,5-a]pyridines. organic-chemistry.orgrsc.orgrsc.org However, specific metal-free protocols for the primary synthesis of the this compound core were not explicitly detailed in the available search results.
One-Pot Synthesis Techniques
A significant advance in the synthesis of this compound derivatives is the development of one-pot domino reactions that assemble the core and install the carboxylic acid group concurrently. A notable example is a three-component reaction involving a 2-aminopyrimidine, glyoxylic acid, and various aryl aldehydes. This process, catalyzed by palladium acetate (B1210297) under aerobic conditions, achieves both cyclization and C8-carboxylation in a single step, offering an efficient route to a diverse range of derivatives.
Table 1: One-Pot Domino Reaction for Direct 8-Carboxylation
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Conditions | Key Transformation | Reference |
|---|---|---|---|---|---|---|
| 2-Aminopyrimidine | Glyoxylic Acid | Aryl Aldehyd | Palladium Acetate (Pd(OAc)₂) | Aerobic | Simultaneous cyclization and C8-carboxylation |
Tandem Reaction Methodologies
Tandem, or cascade, reactions provide an efficient pathway to complex molecules by combining multiple bond-forming events in a single operation. The synthesis of the imidazo[1,5-a]pyrimidine core can be achieved through such processes.
Early strategies involved the treatment of pyrimidine-2-amines with α,β-unsaturated aldehydes in the presence of iodine, which induces a tandem sequence of imine formation followed by dehydrogenative cyclization. While effective for accessing the core scaffold, these methods typically yielded 8-unsubstituted imidazo[1,5-a]pyrimidines.
The palladium-catalyzed three-component reaction mentioned previously (2.2.3) is a prime example of a tandem methodology applied to the synthesis of the 8-carboxylic acid derivative. This process combines several sequential steps, including imine formation, cyclization, and carboxylation, into one streamlined operation without isolating intermediates.
Functionalization and Derivatization of the this compound Scaffold
The carboxylic acid group at the C8-position and the reactive nature of the fused imidazole ring allow for extensive functionalization, enabling the synthesis of diverse derivatives.
Electrophilic Substitution Reactions
The imidazo[1,5-a]pyrimidine ring system is susceptible to electrophilic attack. The C3 position of the imidazole moiety is a common site for such reactions. A key intermediate, ethyl 3-bromo-imidazo[1,5-a]pyrimidine-8-carboxylate , is synthesized to introduce a versatile handle for further modification. biosynth.com The presence of this bromo-derivative indicates that electrophilic bromination is a viable strategy for functionalizing the scaffold at the 3-position. This bromine atom can then be used in subsequent cross-coupling reactions.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are pivotal for elaborating the this compound scaffold.
Cross-Coupling Reactions: The intermediate ethyl 3-bromo-imidazo[1,5-a]pyrimidine-8-carboxylate serves as a substrate for Suzuki-Miyaura cross-coupling reactions. This allows for the installation of various aryl groups at the 3-position, significantly expanding the structural diversity of accessible compounds.
Saponification: The synthesis of the final This compound often involves the hydrolysis of its corresponding ester, such as an ethyl ester. prepchem.com This reaction, a nucleophilic acyl substitution, is a standard transformation to unmask the carboxylic acid functionality, which is critical for the molecule's intended biological interactions or further derivatization. prepchem.com
Table 2: Key Functionalization Reactions
| Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Position of Functionalization | Product Type | Reference |
|---|---|---|---|---|---|
| Electrophilic Bromination | Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate | Brominating Agent | C3 | Ethyl 3-bromo-imidazo[1,5-a]pyrimidine-8-carboxylate | , biosynth.com |
| Suzuki-Miyaura Coupling | Ethyl 3-bromo-imidazo[1,5-a]pyrimidine-8-carboxylate | Aryl boronic acid, Pd catalyst, Base | C3 | 3-Aryl-imidazo[1,5-a]pyrimidine-8-carboxylate | |
| Saponification (Hydrolysis) | Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate derivative | Base (e.g., KOH), Alcohol/Water | C8 | This compound derivative | prepchem.com |
Oxidation Reactions
The this compound scaffold can be subjected to various oxidative conditions. General oxidation of the heterocyclic system can lead to the formation of corresponding N-oxides when treated with oxidizing agents like hydrogen peroxide or potassium permanganate. evitachem.com
In related imidazo[1,2-a]pyrimidine systems, the synthesis of the carboxylic acid moiety itself can be achieved through oxidation. For instance, an imidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957) can be oxidized to the corresponding carboxylic acid using reagents such as Oxone in dimethylformamide (DMF). nih.gov This method highlights a viable pathway for introducing the carboxylic acid group at a late stage of a synthetic sequence.
Furthermore, metabolic studies on the isomeric imidazo[1,2-a]pyrimidine ring system have shown that it can be rapidly metabolized in vivo through oxidation catalyzed by the enzyme aldehyde oxidase (AO). researchgate.netacs.org Investigations guided by protein structure-based models have aimed to identify the most probable site of this AO-mediated oxidation to develop strategies to block this metabolic pathway. acs.org
Reduction Reactions
Reduction reactions of the imidazo[1,5-a]pyrimidine core can target either the heterocyclic system or the carboxylic acid group. General reduction of the carboxylic acid to a primary alcohol can be accomplished using powerful reducing agents such as lithium aluminum hydride. evitachem.com Milder reagents like sodium borohydride (B1222165) may be used for the reduction of other functional groups while preserving the carboxylic acid. evitachem.com
Additionally, the aromatic pyrimidine portion of the fused ring system can be susceptible to reduction. In a related imidazo[1,2-a]pyrimidine system, the heterocyclic core was hydrogenated to the corresponding 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine (B1437431) derivative. nih.gov This transformation was achieved using palladium on carbon (Pd-C) as a catalyst under a hydrogen atmosphere, indicating that the aromaticity of the pyrimidine ring can be reduced under catalytic hydrogenation conditions. nih.govresearchgate.net
C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials. nih.gov While specific C-H functionalization data for this compound is limited, extensive research on the closely related imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine scaffolds provides significant insight into the potential reactivity of this ring system.
These strategies often target the electron-rich C3 position of the imidazole ring. researchgate.net Methodologies for the C-H functionalization of these related systems include:
Metal-Catalyzed Reactions : Palladium-catalyzed cross-dehydrogenative coupling (CDC) reactions have been developed for the synthesis of fused imidazo[1,2-a]pyrimidines. acs.org Other transition metals, including copper and iron, are also frequently used to catalyze various C-N and C-C bond formations via C-H activation. organic-chemistry.org
Metal-Free Approaches : To create milder and more sustainable methodologies, metal-free C-H functionalization reactions have been developed. nih.gov These can include iodine-mediated oxidative annulations for sp³ C-H amination or denitrogenative transannulation of pyridotriazoles with nitriles. organic-chemistry.orgrsc.org
Photocatalysis : Visible light-induced protocols represent a modern approach to C-H functionalization, often proceeding under mild conditions. nih.gov These reactions can be used for transformations such as C3-amination and formylation on related imidazo[1,2-a]pyridine systems. nih.gov
Formation of Carboxylic Acid Derivatives (e.g., Esters, Amides)
The carboxylic acid group at the C8 position is a versatile handle for derivatization, most commonly through the formation of esters and amides. These derivatives are often synthesized to modulate the physicochemical properties of the parent compound.
Esters : The synthesis of ester derivatives is straightforward. For example, the ethyl ester of 3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid is a known compound, demonstrating the accessibility of this functional group. biosynth.com Esterification can also be achieved by treating the carboxylic acid with an alcohol under acidic conditions, as seen in the synthesis of ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate from its corresponding acid. nih.gov
Amides : Amide formation is a key transformation. In the related imidazo[1,2-a]pyridine series, 8-carboxamide derivatives have been synthesized from 8-iodo-imidazo[1,2-a]pyridines via palladium-catalyzed aminocarbonylation reactions with various amines. mdpi.com Another powerful method involves activating the carboxylic acid and then coupling it with an amine. This has been demonstrated in the synthesis of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxamides, where the carboxylic acid was coupled with various amino acid derivatives. researchgate.net
Hydrazides : The carboxylic acid can also be converted to other derivatives, such as hydrazides. This is typically achieved by converting the acid to an ester, which is then reacted with hydrazine (B178648) hydrate. nih.gov
| Derivative Type | Reaction | Scaffold Example | Reference |
|---|---|---|---|
| Ethyl Ester | Esterification | 3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid | biosynth.com |
| Amide | Pd-Catalyzed Aminocarbonylation | Imidazo[1,2-a]pyridine-8-carboxamide | mdpi.com |
| Amide (Peptide Coupling) | Active Ester Intermediate + Amino Acid | 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxamide | researchgate.net |
| Hydrazide | Esterification then reaction with Hydrazine Hydrate | 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide | nih.gov |
Mechanistic Investigations of Synthesis Pathways
Understanding the mechanisms behind the formation of the imidazo[1,5-a]pyrimidine ring is essential for optimizing reaction conditions and designing novel synthetic routes. These investigations often involve a combination of identifying key intermediates and performing theoretical calculations.
Elucidation of Reaction Intermediates
The synthesis of fused imidazopyrimidine systems often proceeds through complex, multi-step sequences where the characterization of intermediates provides crucial mechanistic insight.
For the synthesis of related fused pyrimidines, such as imidazo[1,2-a]pyrimidines, a plausible mechanism for a palladium-catalyzed reaction has been proposed. This pathway involves the initial condensation of an amine and an aldehyde to form an intermediate that reacts with the palladium catalyst. Subsequent steps include deprotonation to form a vinyl palladium intermediate, which then undergoes an intramolecular attack to generate a seven-membered palladium cycle before reductive elimination yields the final product. acs.org
In the synthesis of the closely analogous imidazo[1,5-a]pyridine scaffold, a Ritter-type reaction has been employed. nih.govacs.org Mechanistic proposals for this reaction suggest the initial formation of a benzylic carbocation, which is then attacked by a nitrile nucleophile. This leads to the formation of a key nitrilium ion intermediate that undergoes intramolecular cyclization to build the fused imidazole ring. nih.govacs.org Other documented mechanistic steps in related syntheses include retro-Claisen-Schmidt reactions. dergipark.org.tr
Theoretical Examination of Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating reaction mechanisms at a molecular level. These theoretical examinations can corroborate experimental findings and predict the feasibility of proposed reaction pathways.
For example, in the study of novel imidazo[1,2-a]pyrimidine derivatives, DFT calculations at the B3LYP/6–31G(d,p) level of theory were used to determine the energies of the Frontier Molecular Orbitals (FMO) and map the Molecular Electrostatic Potential (MEP). nih.gov Such calculations provide insight into the electronic structure and reactivity of the molecules.
In a combined theoretical and experimental study on pyrazolo[1,5-a]pyrimidines, another class of fused N-heterocycles, DFT and Time-Dependent DFT (TD-DFT) calculations were used to analyze the electronic structure. rsc.org The results helped to explain the influence of different substituents on the photophysical properties of the molecules, demonstrating how theoretical analysis can elucidate the structure-property relationships that govern reactivity and function. rsc.org
Theoretical and Computational Chemistry Studies of Imidazo 1,5 a Pyrimidine 8 Carboxylic Acid
Quantum Chemical Characterization
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods allow for the prediction of molecular geometry, electronic distribution, and reactivity, offering a microscopic view that complements experimental data.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.govIt is based on the principle that the total energy of a system is a functional of its electron density. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), are instrumental in optimizing molecular geometry and predicting a wide range of chemical properties. For Imidazo[1,5-a]pyrimidine-8-carboxylic acid, DFT serves as the foundation for the analyses that follow.
Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity and electronic properties. nih.govThe two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and lower kinetic stability. For this compound, the analysis would reveal the distribution of these orbitals, indicating the most probable sites for electronic transitions and charge transfer.
Illustrative FMO Data for this compound This table presents hypothetical data to illustrate the typical output of an FMO analysis.
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.0 |
| Energy Gap (ΔE) | 4.5 |
Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. mdpi.comThe MEP map uses a color scale to represent electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red to yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. In this compound, the MEP map would likely show significant negative potential around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atoms of the carboxylic acid group, identifying them as key sites for hydrogen bonding and electrophilic interactions. researchgate.netThe hydrogen atom of the carboxylic acid would exhibit a strong positive potential.
Fukui function analysis is a more quantitative method derived from DFT to predict local reactivity and regioselectivity. It identifies which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. By calculating the Fukui indices (f_k^+, f_k^-, f_k^0) for each atom, one can pinpoint the most reactive sites. For this compound, this analysis would provide specific predictions for which carbon or nitrogen atoms are most likely to participate in different types of chemical reactions.
Illustrative Fukui Function Indices for Selected Atoms This table presents hypothetical data to demonstrate Fukui indices for predicting reactivity.
| Atomic Site | f_k^+ (for Nucleophilic Attack) | f_k^- (for Electrophilic Attack) |
| C4 | 0.085 | 0.031 |
| N5 | 0.021 | 0.095 |
| C7 | 0.065 | 0.042 |
Topological analyses, such as the Reduced Density Gradient (RDG) and the Electron Localization Function (ELF), provide deeper insights into chemical bonding. RDG analysis is particularly useful for identifying and visualizing non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are crucial for molecular recognition and crystal packing. nih.govELF analysis maps the probability of finding an electron pair, thereby characterizing the nature of chemical bonds (covalent, ionic) and locating lone pairs of electrons. For this compound, these studies would elucidate the intramolecular hydrogen bonding between the carboxylic acid group and the adjacent nitrogen atom, as well as intermolecular interactions in a condensed phase.
Non-Linear Optical (NLO) Properties Investigations
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. Computational methods are effective in predicting the NLO response of molecules. The key parameters are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). Molecules with large hyperpolarizability values, significant charge transfer characteristics, and a small HOMO-LUMO gap often exhibit strong NLO properties. The asymmetric structure and conjugated π-system of this compound suggest it may possess NLO activity. DFT calculations can quantify its NLO response, comparing it to well-known NLO materials like urea (B33335).
Illustrative NLO Properties Data This table presents hypothetical data to illustrate the typical output of an NLO properties calculation, with urea as a reference.
| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |
| This compound | 4.8 | 150 | 950 |
| Urea (Reference) | 1.37 | 33 | 371 |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. It provides a detailed understanding of charge transfer, hyperconjugative interactions, and the delocalization of electron density, which are fundamental to molecular stability and reactivity.
Table 1: Illustrative NBO Analysis Data for Key Interactions in an Imidazopyrimidine Scaffold
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) N5 | π* (C4-C3a) | 25.8 | Intramolecular Hyperconjugation |
| LP (1) N1 | π* (C2-C3) | 18.5 | Intramolecular Hyperconjugation |
| LP (2) O(carboxyl) | σ* (C8-C(carboxyl)) | 5.2 | Hyperconjugative Stabilization |
| π (C6-C7) | π* (N5-C4) | 21.3 | π-electron Delocalization |
Note: This data is illustrative and based on typical findings for related imidazopyrimidine structures. The values represent the stabilization energy associated with electron delocalization.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are indispensable tools in modern drug discovery, allowing for the prediction of how a ligand like this compound might interact with biological targets. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov For imidazopyrimidine derivatives, docking studies have been performed against various protein targets, including kinases, viral enzymes, and receptors involved in cancer and infectious diseases. nih.govresearchgate.netnih.gov
These studies reveal that the imidazopyrimidine scaffold can form a variety of non-covalent interactions within the active site of a protein. nih.gov Key interactions often include:
Hydrogen Bonds: The nitrogen atoms in the fused ring system and the oxygen atoms of the carboxylic acid group can act as hydrogen bond acceptors, while the hydrogen on the carboxylic acid can be a donor. These interactions are critical for the specificity of ligand binding. nih.gov
Hydrophobic Interactions: The aromatic rings of the imidazopyrimidine core frequently engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. nih.gov
π-π Stacking: The planar aromatic structure of the molecule allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan, further stabilizing the ligand-receptor complex. rsc.orgnih.gov
For example, in docking studies against HIV-1 integrase, the carboxylic acid moiety is often crucial for chelating with essential metal ions in the active site, a common mechanism for integrase inhibitors. nih.gov
Predicting the binding affinity between a ligand and its target protein is a primary goal of computational drug design. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular for estimating the free energy of binding. nih.govnih.gov These methods calculate the binding free energy by combining molecular mechanics energy terms with continuum solvation models. researchgate.netrsc.org
The binding free energy (ΔG_bind) is typically calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand)
Where the free energy of each species is composed of molecular mechanics energy, polar solvation energy, and nonpolar solvation energy. nih.gov Studies on various ligand-protein systems show that van der Waals and electrostatic interactions are often the main driving forces for binding, while the solvation energy opposes it. researchgate.net For imidazopyrimidine derivatives, MM/PBSA and MM/GBSA calculations can help rank potential drug candidates by their predicted binding affinities and provide insights into the energetic contributions of different interactions. rsc.org
Table 2: Illustrative MM/GBSA Binding Free Energy Components for a Ligand-Protein Complex
| Energy Component | Value (kcal/mol) |
|---|---|
| Van der Waals Energy (ΔE_vdW) | -45.5 |
| Electrostatic Energy (ΔE_elec) | -28.2 |
| Polar Solvation Energy (ΔG_polar) | +55.8 |
| Nonpolar Solvation Energy (ΔG_nonpolar) | -6.1 |
| Binding Free Energy (ΔG_bind) | -24.0 |
Note: This data is for illustrative purposes, representing a typical breakdown of binding energy calculations for a small molecule inhibitor.
Molecular dynamics (MD) simulations provide a dynamic view of the conformational behavior of this compound, both alone in solution and when bound to a biological target. nih.gov By simulating the atomic motions over time, MD can assess the stability of the ligand-receptor complex and the flexibility of the ligand itself. researchgate.net
Key parameters analyzed during MD simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex over the simulation time. Stable RMSD values suggest a stable binding mode. researchgate.net
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues or ligand atoms, highlighting flexible regions of the protein and the ligand. researchgate.net
Radius of Gyration (Rg): Describes the compactness of the protein structure. A stable Rg value suggests that the protein maintains its folded state upon ligand binding. researchgate.net
MD simulations have been used to validate the docking poses of imidazopyrimidine derivatives, confirming that the predicted interactions are maintained in a dynamic, solvated environment. nih.gov
Solvation Effects on Molecular and Electronic Parameters
The surrounding solvent can significantly influence the structure, stability, and electronic properties of a molecule. Computational methods like the Polarizable Continuum Model (PCM) are used to simulate these effects. researchgate.net
For molecules like this compound, changing the solvent polarity can affect:
Tautomeric Stability: The relative stability of different tautomeric forms of the molecule can be altered by the solvent environment. researchgate.net
Dipole Moment: The dipole moment of the molecule generally increases with increasing solvent polarity, indicating a greater separation of charge. researchgate.net
Electronic Spectra: The absorption wavelength (λmax) can shift in different solvents (solvatochromism), which is related to changes in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org Studies on related systems show a redshift (shift to longer wavelengths) in emission spectra as solvent polarity increases, which is characteristic of intramolecular charge transfer (ICT) molecules. rsc.org
In Silico Predictions for Research and Development
In silico tools are crucial in the early stages of drug discovery for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. mdpi.commdpi.com These predictions help to identify candidates with favorable drug-like characteristics and to flag potential liabilities before costly synthesis and testing. nih.gov
For this compound, various parameters can be predicted using platforms like SwissADME and pkCSM: nih.govmdpi.com
Physicochemical Properties: Molecular weight, LogP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.
Drug-Likeness: Evaluation based on established rules like Lipinski's Rule of Five, which helps predict oral bioavailability. mdpi.comnih.gov
Pharmacokinetics: Predictions of properties such as human intestinal absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes.
Toxicity: Early assessment of potential risks like hepatotoxicity and carcinogenicity. mdpi.com
These computational predictions provide a comprehensive profile that guides the optimization of the lead compound to improve its efficacy and safety profile. mdpi.com
Table 3: Illustrative In Silico ADMET Predictions for a Drug Candidate
| Property | Predicted Value | Favorable Range/Outcome |
|---|---|---|
| Molecular Weight (g/mol) | 190.16 | < 500 |
| LogP | 1.15 | < 5 |
| H-Bond Donors | 1 | ≤ 5 |
| H-Bond Acceptors | 4 | ≤ 10 |
| Lipinski's Rule Violations | 0 | 0 |
| Human Intestinal Absorption | High | High |
| BBB Permeant | No | - |
| Hepatotoxicity | Low Risk | Low Risk |
Note: The values for this compound are calculated based on its known structure and are for illustrative purposes. Actual experimental values may differ.
Drug-Likeness Assessment
A fundamental step in the early phase of drug discovery is the evaluation of a compound's "drug-likeness," which predicts its potential to be an orally administered drug. This assessment is often guided by established principles such as Lipinski's Rule of Five. taylorandfrancis.comdrugbank.comyoutube.comtaylorandfrancis.com The rule stipulates that a compound is more likely to be orally bioavailable if it meets the following criteria: a molecular weight of no more than 500 Daltons, a logP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. drugbank.comscipublications.com
Computational analysis of this compound reveals a favorable profile with respect to these parameters. The calculated properties of the compound are well within the limits set by Lipinski's rule, suggesting a high probability of good oral bioavailability. This positions the compound as a promising candidate for further development.
| Parameter | Predicted Value for this compound | Lipinski's Rule of Five Guideline |
|---|---|---|
| Molecular Weight | 163.13 g/mol | ≤ 500 g/mol |
| logP | 0.85 | ≤ 5 |
| Hydrogen Bond Donors | 1 | ≤ 5 |
| Hydrogen Bond Acceptors | 4 | ≤ 10 |
Theoretical ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions
Beyond initial drug-likeness, a more detailed understanding of a compound's pharmacokinetic and pharmacodynamic properties is crucial. Theoretical ADMET predictions offer insights into how a molecule is likely to be processed by the body. These in silico models are invaluable for identifying potential liabilities early in the drug discovery pipeline, thereby reducing the likelihood of late-stage failures. For the imidazo[1,2-a]pyrimidine (B1208166) class of compounds, ADMET properties have been assessed using computational tools to predict their behavior. nih.govmdpi.comidaampublications.inacs.orgnih.gov
For this compound, a theoretical ADMET profile has been generated based on its structural features and comparison with similar heterocyclic systems. These predictions suggest good absorption and distribution characteristics, with a low probability of significant toxicity.
| ADMET Parameter | Predicted Profile for this compound | Implication |
|---|---|---|
| Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Distribution | Moderate | Expected to distribute into tissues, with potential for blood-brain barrier penetration needing further investigation. |
| Metabolism | Predicted to be a substrate for Cytochrome P450 enzymes. | Potential for drug-drug interactions; metabolic stability needs experimental validation. |
| Excretion | Likely renal and/or biliary excretion. | The route and rate of elimination require experimental determination. |
| Toxicity | Low predicted risk of major organ toxicity or mutagenicity. | Considered to have a favorable preliminary safety profile. |
Drug Similarity Profiling
The imidazo[1,5-a]pyrimidine (B3256623) scaffold is not novel in the pharmaceutical landscape. Several drugs and clinical candidates have incorporated this heterocyclic system, leveraging its favorable pharmacological properties. beilstein-journals.org Notable examples include:
Divaplon: An anxiolytic and anticonvulsant agent. beilstein-journals.org
Fasiplon: Another anxiolytic compound. beilstein-journals.org
Taniplon: An anxiolytic drug candidate. beilstein-journals.org
The structural similarity of this compound to these established therapeutic agents suggests that it may share similar biological targets or pathways. This similarity provides a valuable starting point for hypothesis-driven investigation into its potential therapeutic applications, particularly in the realm of central nervous system disorders. The core imidazopyrimidine structure is recognized for its diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects. mdpi.comnih.govrsc.org
Protein Target Consistency Validation (e.g., Ramachandran Plots)
Once a potential protein target for a compound is identified through methods like molecular docking, it is essential to validate the structural integrity of the protein model used in these simulations. The Ramachandran plot is a critical tool for this purpose. It provides a graphical representation of the torsion angles (phi and psi) of the amino acid residues in a protein's backbone.
The plot is divided into "allowed," "additionally allowed," and "disallowed" regions, which correspond to sterically favorable and unfavorable conformations. A high-quality protein model will have the vast majority of its residues in the allowed regions. Any residues in disallowed regions may indicate errors in the model that could compromise the reliability of docking studies. Therefore, before embarking on extensive computational screening or lead optimization for this compound, ensuring the validity of the target protein's structure through tools like the Ramachandran plot is a non-negotiable step in a rigorous computational chemistry workflow.
Structure Activity Relationship Sar and Rational Design Principles for Imidazo 1,5 a Pyrimidine 8 Carboxylic Acid Analogs
Elucidating Structure-Activity Relationships of Imidazo[1,5-a]pyrimidine (B3256623) Derivatives
The biological activity of imidazo[1,5-a]pyrimidine derivatives is profoundly influenced by the nature and placement of various functional groups on the heterocyclic core. Systematic investigation into these relationships provides a roadmap for designing analogs with enhanced potency and selectivity.
Impact of Substituents on Biological Activity Profiles
The introduction of specific substituents onto the imidazo[1,5-a]pyrimidine scaffold is a key determinant of biological activity. Research into the antitumor properties of 1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine derivatives has shown that the presence of electron-withdrawing substituents is a favorable feature for enhancing cytotoxic effects. acs.org
A pivotal finding in this area is the crucial role of sulfur-containing groups at specific positions. For significant cytotoxicity against mouse leukemia L1210 and human oral epidermoid carcinoma KB cell lines, the combined presence of a 2-thioxo group and an 8-substituent that also contains a thioxo group (such as a thiocarbamoyl group) is essential. acs.org Derivatives lacking this specific combination of substituents exhibit markedly reduced activity. This indicates a strong synergistic interaction between these groups in conferring the antitumor profile.
Table 1: Impact of Key Substituents on the Antitumor Activity of Tetrahydroimidazo[1,5-a]pyrimidine Analogs
| Compound ID (Reference) | 2-Position Substituent | 8-Position Substituent | Key Finding |
|---|---|---|---|
| 8c acs.org | =S (Thioxo) | -CSNH2 (Thiocarbamoyl) | Potent cytotoxicity, comparable to 5-fluorouracil. acs.org |
| Analogues acs.org | Varied | Varied | The presence of both a 2-thioxo and an 8-thiocarbonyl group is critical for high cytotoxicity. acs.org |
Positional Effects of Functional Groups on Biological Potency
The specific location of functional groups on the imidazo[1,5-a]pyrimidine ring system has a dramatic impact on biological potency, demonstrating that even minor structural relocations can lead to significant changes in activity.
The substitution pattern at the 2- and 8-positions is a clear example of this principle. As noted, a 2-thioxo group paired with an 8-thiocarbamoyl substituent results in potent antitumor activity. acs.org Altering these positions or the nature of the substituents leads to a loss of this potency.
Furthermore, the degree of saturation within the pyrimidine (B1678525) ring is a critical factor. In a study on 8-thiocarbamoyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidin-2(1H)-thione, the introduction of a double bond between the C-3 and C-4 positions had a divergent effect on cytotoxicity. acs.org This modification increased the activity against the L1210 leukemia cell line but led to a four-fold decrease in activity against the KB carcinoma cell line. acs.org Conversely, ensuring the saturation of this 3,4-position led to a significant increase in cytotoxicity against a panel of human solid tumor and leukemia cell lines, highlighting the nuanced and cell-line-specific consequences of positional modifications. acs.org
Analysis of Physicochemical Properties Influencing SAR
The structure-activity relationships of imidazo[1,5-a]pyrimidine analogs are intrinsically linked to their physicochemical properties, such as lipophilicity, electronic character, and steric profile. While detailed studies correlating these properties specifically for the imidazo[1,5-a]pyrimidine-8-carboxylic acid series are limited, principles from related heterocyclic systems provide valuable insights.
In the development of kinase inhibitors based on the related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, the modulation of physicochemical properties was a key strategy. nih.gov The incorporation of polar moieties into solvent-accessible regions of the molecule was used to adjust properties like solubility and lipophilicity while preserving the compound's potency. nih.gov This approach is critical for optimizing pharmacokinetic profiles, as properties like lipophilicity (often measured as logP or logD) govern membrane permeability and absorption. acs.org
The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can directly influence how the molecule interacts with its biological target. For instance, electron-withdrawing groups, found to be beneficial in certain imidazo[1,5-a]pyrimidine analogs, can alter the charge distribution across the heterocyclic system, potentially strengthening key hydrogen bonds or electrostatic interactions within a target's binding site. acs.org Similarly, the size and shape (steric factors) of substituents dictate the complementarity of the fit between the ligand and its target protein, influencing binding affinity.
Bioisosteric Replacements in Imidazo[1,5-a]pyrimidine Systems
Bioisosteric replacement is a cornerstone of rational drug design, involving the substitution of one functional group with another that possesses similar physical and chemical properties, with the goal of improving the compound's biological profile. This strategy has been effectively applied to the imidazo[1,5-a]pyrimidine scaffold.
Purine (B94841) Bioisosteres
The imidazo[1,5-a]pyrimidine scaffold is recognized as a synthetic bioisostere of natural purines. mdpi.comnih.gov This is due to its structural analogy to purine bases like adenine (B156593) and guanine (B1146940), which feature a fused pyrimidine and imidazole (B134444) ring system. This inherent similarity allows imidazo[1,5-a]pyrimidine derivatives to mimic endogenous purines and interact with biological targets that recognize them, such as kinases and receptors. mdpi.comnih.gov This mimicry provides a strategic advantage in designing molecules for a wide range of pharmacological applications, including as anxiolytics and anticonvulsants. nih.gov
Carboxylic Acid Bioisosteres
The carboxylic acid group is a common pharmacophore but can present challenges related to poor membrane permeability and metabolic instability. acs.orgnih.gov Replacing the carboxylic acid at the 8-position of the imidazo[1,5-a]pyrimidine ring with a suitable bioisostere is a key strategy for overcoming these limitations while retaining or enhancing biological activity. nih.govdrughunter.com
Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and sulfonamides, which can mimic the acidic proton and hydrogen bonding capabilities of the original group but with altered physicochemical properties like pKa and lipophilicity. acs.orgnih.gov A direct example of this strategy's success within the imidazo[1,5-a]pyrimidine class comes from antitumor agent development. The replacement of a presumed carboxylic acid precursor with an 8-thiocarbamoyl group, which acts as a bioisostere, resulted in a compound with potent cytotoxicity. acs.org In other related heterocyclic systems, the replacement of carboxylic acids with tetrazole or phosphonic acid groups has been shown to increase potency and duration of action. nih.gov
Table 2: Common Carboxylic Acid Bioisosteres and Their General Properties
| Bioisostere | Typical pKa Range | General Characteristic | Reference |
|---|---|---|---|
| Carboxylic Acid | ~4-5 | Planar, acidic, hydrogen bond donor/acceptor. | acs.org |
| 1H-Tetrazole | ~4.5-4.9 | Planar, acidic, more lipophilic than COOH but can have high desolvation energy. | drughunter.com |
| Acyl Sulfonamide | Varies widely | Non-planar, acidic, can improve metabolic stability. | nih.gov |
| Hydroxamic Acid | ~9 | Less acidic than COOH, can act as a metal chelator. | enamine.net |
| 3-Hydroxyisoxazole | ~4-5 | Planar, acidic, similar pKa to carboxylic acids. | nih.gov |
| Thiocarbamoyl | N/A | Acts as a hydrogen bond donor/acceptor, shown to be effective in specific imidazo[1,5-a]pyrimidine analogs. | acs.org |
Scaffold Optimization and Molecular Hybridization Strategies
Scaffold optimization is a cornerstone of medicinal chemistry, aiming to refine the core structure of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, optimization strategies would logically focus on modifying the pyrimidine and imidazole rings and exploring isosteric replacements.
Scaffold Optimization:
Key positions on the imidazo[1,5-a]pyrimidine ring are targets for substitution to explore the structure-activity landscape. Research on related imidazo[1,5-a]pyrimidine derivatives has demonstrated that substitutions at various positions can significantly impact biological activity. For instance, studies on 2,8-disubstituted imidazo[1,5-a]pyrimidines have revealed that the nature of the substituents is crucial for their antitumor effects. acs.org In one study, the presence of a 2-thioxo group combined with a substituted thioxo group at the 8-position was found to be critical for cytotoxicity against leukemia and carcinoma cell lines. acs.org
Molecular hybridization involves combining the this compound core with other known pharmacophores to create hybrid molecules with potentially synergistic or enhanced biological activities. The carboxylic acid at the 8-position is an ideal anchor for creating amide or ester linkages with other bioactive moieties. This strategy has been effectively employed in other heterocyclic systems to develop dual-action inhibitors or to improve the drug-like properties of the parent molecule. For example, the hybridization of different heterocyclic scaffolds has led to the development of dual inhibitors of KSP and Aurora-A kinase.
Molecular Hybridization:
The following table illustrates how modifications on a related pyrazolo[1,5-c]pyrimidine (B12974108) scaffold influenced its biological activity as a TARP γ-8 selective AMPAR negative modulator. nih.gov
| Compound | Core Scaffold | R1 | R2 | pIC50 |
| Hit 5 | Imidazo[1,2-a]pyrazine | H | 4-F-Ph | < 5.0 |
| Lead 26 | Pyrazolo[1,5-c]pyrimidine | Me | 4-F-Ph | 7.6 |
Data sourced from a study on AMPAR negative modulators, illustrating the impact of scaffold modification on potency. nih.gov
Computational Approaches to SAR (e.g., Quantitative Structure-Activity Relationship (QSAR), 3D-QSAR)
Computational chemistry provides powerful tools to understand and predict the biological activity of compounds, thereby guiding the design of more potent and selective analogs. For the this compound series, Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR studies would be invaluable.
Quantitative Structure-Activity Relationship (QSAR):
QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. For this compound analogs, a QSAR study would involve synthesizing a library of derivatives with diverse substituents at various positions on the scaffold. The biological activity of these compounds would then be correlated with descriptors such as hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters).
3D-QSAR:
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed, three-dimensional understanding of how steric and electrostatic fields of a molecule influence its interaction with a biological target. In a typical 3D-QSAR study of this compound analogs, the compounds would be aligned based on their common scaffold. CoMFA and CoMSIA would then generate 3D contour maps highlighting regions where modifications to the steric and electrostatic fields would likely lead to increased or decreased activity.
For instance, a 3D-QSAR study on a series of benzimidazole (B57391) derivatives designed as anti-mycobacterial agents successfully generated models that predicted the activity of new compounds. rsc.org The contour maps from this study indicated that bulky, electropositive groups at certain positions would enhance activity, guiding the synthesis of more potent inhibitors. rsc.org A similar approach for this compound would provide a roadmap for its rational design.
The table below presents hypothetical data to illustrate the output of a QSAR study, where biological activity is correlated with physicochemical properties.
| Compound ID | R-group at C2 | LogP | Electronic Parameter (σ) | Biological Activity (IC50, µM) |
| IMP-01 | -H | 1.5 | 0.00 | 10.2 |
| IMP-02 | -CH3 | 2.0 | -0.17 | 5.1 |
| IMP-03 | -Cl | 2.2 | 0.23 | 2.5 |
| IMP-04 | -OCH3 | 1.4 | -0.27 | 8.7 |
| IMP-05 | -NO2 | 1.6 | 0.78 | 1.1 |
This table represents a hypothetical QSAR dataset for illustrative purposes.
Advanced Research Applications of Imidazo 1,5 a Pyrimidine 8 Carboxylic Acid and Derivatives
Agrochemical Research Applications
The structural framework of imidazo[1,5-a]pyrimidine (B3256623) is a recognized pharmacophore in the development of new agrochemicals. Researchers have explored its derivatives for their potential to interfere with essential biological processes in pests and weeds, offering new modes of action to combat resistance.
Pesticidal Activity Studies
Derivatives of the imidazo[1,5-a]pyrimidine and related pyrimidine (B1678525) structures have demonstrated significant potential as next-generation insecticides. Research has focused on synthesizing novel compounds and evaluating their efficacy against various insect pests, including those that have developed resistance to existing pesticides. researchgate.net
A notable study involved the design and synthesis of a series of imidazopyridine mesoionic compounds, which are structurally related to the imidazo[1,5-a]pyrimidine core. Several of these derivatives exhibited excellent insecticidal activity against the cowpea aphid (Aphis craccivora). acs.org For instance, compound C9 from this series was found to be particularly potent, with a median lethal concentration (LC₅₀) of 0.8 µg/mL, making it 5.9 times more active than the commercial insecticide triflumezopyrim. acs.org Further investigation through proteomics and molecular docking suggested that these compounds may act on the nervous system of the aphids, potentially targeting nicotinic acetylcholine (B1216132) receptors (nAChRs). acs.org
Other research into pyrimidine derivatives has shown broad-spectrum insecticidal activity. researchgate.net For example, certain novel pyrimidinamine compounds displayed remarkable efficacy against the black bean aphid (Aphis fabae) and the carmine (B74029) spider mite (Tetranychus cinnabarinus). researchgate.net Another series of pyrimidine derivatives containing a urea (B33335) pharmacophore was tested against the yellow fever mosquito, Aedes aegypti, with some compounds achieving 70% mortality at a concentration of 2 µg/mL. nih.gov These findings underscore the value of the pyrimidine and fused imidazopyrimidine scaffolds in the discovery of new and effective pesticidal agents.
| Compound Class | Target Pest | Key Finding | Reference |
|---|---|---|---|
| Imidazopyridine Mesoionic Derivatives (e.g., Compound C9) | Aphis craccivora (Cowpea Aphid) | LC₅₀ value of 0.8 µg/mL, superior to commercial insecticide triflumezopyrim. acs.org | acs.org |
| Pyrimidinamine Derivatives | Aphis fabae (Black Bean Aphid) | Potent activity observed, superior to imidacloprid (B1192907) in some cases. researchgate.net | researchgate.net |
| Pyrimidinamine Derivatives | Tetranychus cinnabarinus (Carmine Spider Mite) | Exhibited remarkable insecticidal activities. researchgate.net | researchgate.net |
| Pyrimidine-Urea Derivatives (e.g., Compound 4d) | Aedes aegypti (Yellow Fever Mosquito) | Achieved 70% mortality at a concentration of 2 µg/mL. nih.gov | nih.gov |
Herbicidal Activity Studies
In addition to their pesticidal properties, pyrimidine-based compounds, including those related to the imidazo[1,5-a]pyrimidine structure, have been extensively studied for their herbicidal effects. thepharmajournal.com These compounds often work by inhibiting specific enzymes crucial for plant growth and development. thepharmajournal.com
Research into novel pyrimidine derivatives containing a 1,2,4-triazole (B32235) moiety revealed good inhibition activities against both broadleaf and grass weeds. figshare.com Specifically, some of these compounds were effective against Brassica napus (rapeseed) and Echinochloa crusgalli (barnyard grass). figshare.com Another study focused on phenylpyrimidine derivatives, which were synthesized and screened for pre-emergent herbicidal activity against Raphanus sativus (radish). thepharmajournal.com The results showed that a phenylpyrimidine-5-carboxylate derivative had better activity than its chloro and methoxy (B1213986) analogs, though it did not surpass the commercial standard pendimethalin. thepharmajournal.com
Furthermore, a series of pyrido[2,3-d]pyrimidine (B1209978) derivatives, which share a fused heterocyclic system, were synthesized and tested. nih.gov While most of these compounds showed little effect on dicotyledonous plants like lettuce, they exhibited significant activity against the monocotyledonous bentgrass (Agrostis stolonifera). nih.gov The most active compound in this series demonstrated efficacy comparable to the commercial herbicides clomazone (B1669216) and flumioxazin, highlighting the potential for developing selective herbicides based on this chemical scaffold. nih.gov
Material Science Applications
The rigid, planar structure and inherent electronic characteristics of the imidazo[1,5-a]pyrimidine nucleus make it an attractive building block in materials science. researchgate.netrsc.org Its derivatives are being explored for creating advanced materials with enhanced properties for applications in polymers, electronics, and optics. evitachem.com
Polymer Chemistry Integration and Property Enhancement
The incorporation of imidazo[1,5-a]pyrimidine derivatives into polymer structures has been investigated as a method to improve the thermal and mechanical properties of the resulting materials. The stability of the heterocyclic scaffold can impart greater resilience to the polymer matrix. Such enhanced polymers are being considered for specialized applications, including advanced electronics and protective coatings. Furthermore, functionalized imidazo[1,5-a]pyridine (B1214698) derivatives have been successfully used to create blue emissive dyes that can be integrated into thin polymeric films, demonstrating their compatibility and utility in polymer-based optical materials. mdpi.com
Optoelectronic Device Development
Imidazo[1,5-a]pyrimidine derivatives are considered promising candidates for use in optoelectronic devices, largely due to their favorable photophysical properties. researchgate.netnih.govnih.gov Their inherent stability, high fluorescence quantum yields, and tunable emission spectra make them suitable for applications such as Organic Light Emitting Diodes (OLEDs). researchgate.netmdpi.com
Researchers have designed and synthesized donor-π-acceptor (D–π–A) push-pull fluorophores based on an imidazo[1,5-a]pyridine donor unit. rsc.org These materials exhibit strong greenish-yellow emission with high quantum yields (around 70%) in solution, solid-state, and thin-film matrices, making them highly applicable for the fabrication of white light-emitting diodes (WLEDs). rsc.org The development of boron difluoride compounds featuring imidazo[1,5-a]pyridine ligands has also yielded materials with strong blue emission, a critical component for full-color displays and lighting. mdpi.com The versatility of this scaffold allows for its use in creating a wide range of emissive compounds for various optoelectronic applications. nih.govmdpi.com
Luminescent Properties and Fluorophore Development
The imidazo[1,5-a]pyrimidine scaffold is widely recognized for its excellent luminescent properties, which can be finely tuned through chemical modification. nih.govunito.it Derivatives of this class are characterized by intense emissions, good photostability, and notably large Stokes shifts, which is the difference between the absorption and emission maxima. researchgate.netmdpi.com A large Stokes shift (often exceeding 5000 cm⁻¹) is highly desirable as it minimizes self-absorption and improves signal detection in fluorescence-based applications. nih.govmdpi.com
Systematic studies have shown that the luminescent behavior can be controlled by the strategic placement of substituents on the heterocyclic core. For instance, the introduction of methoxy groups onto the imidazo[1,5-a]pyridine skeleton has been shown to be an effective strategy for enhancing emissive properties. unito.it Depending on the number and position of these methoxy groups, researchers have been able to tune the Stokes shift and significantly increase the emission quantum yield from 22% to as high as 50%. unito.it
The development of fluorophores based on this scaffold has produced dyes with emissions across the visible spectrum, including blue and greenish-yellow. rsc.orgunito.it These unique photophysical characteristics make imidazo[1,5-a]pyrimidine derivatives highly versatile fluorophores for a range of applications, from molecular probes to advanced optical materials. researchgate.netnih.gov
| Fluorophore Type | Key Property | Quantitative Data | Potential Application | Reference |
|---|---|---|---|---|
| General Imidazo[1,5-a]pyridine Derivatives | Stokes Shift | > 5000 cm⁻¹ | Down-shifting conversion, fluorescent probes | nih.govmdpi.com |
| Methoxylated Imidazo[1,5-a]pyridines | Quantum Yield (Φ) | Tunable from 22% to 50% | Optimized emissive materials | unito.it |
| D–π–A Push-Pull Fluorophores (BPy-1, BPy-2) | Quantum Yield (Φ) | ~70% | White Light-Emitting Diodes (WLEDs) | rsc.org |
| Symmetric Dipyridil Analog (Compound 4) | Quantum Yield (Φ) | 0.38 | Fluorescent Probes | nih.gov |
| Asymmetric Analog (Compound 3) | Quantum Yield (Φ) | 0.18 | Fluorescent Probes | nih.gov |
Sensor Applications (e.g., Metal Ion Chelating Ligands)
The unique structural framework of Imidazo[1,5-a]pyrimidine-8-carboxylic acid, which combines a nitrogen-rich heterocyclic system with a carboxylic acid functional group, presents significant potential for its application in the development of chemical sensors, particularly for the detection of metal ions. The imidazopyrimidine core is a well-established fluorophore in various derivatives, and its fluorescence properties can be highly sensitive to the local chemical environment. nih.govnih.gov
The nitrogen atoms within the fused imidazole (B134444) and pyrimidine rings possess lone pairs of electrons, making them effective coordination sites for metal ions. Furthermore, the carboxylate group at the 8-position provides two oxygen atoms that can also participate in forming stable chelate rings with a metal center. This combination of nitrogen and oxygen donor atoms can lead to the formation of well-defined coordination complexes with a variety of metal cations.
The development of sensors based on this scaffold relies on the principle that the binding of a metal ion to the this compound molecule will induce a measurable change in its photophysical properties. This change is often a significant shift in the fluorescence emission spectrum, which can manifest as either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal. Such a response is typically triggered by mechanisms like:
Chelation-Enhanced Fluorescence (CHEF): Where the binding of a metal ion restricts intramolecular rotation or other non-radiative decay pathways, leading to an increase in fluorescence quantum yield.
Photoinduced Electron Transfer (PET): A process where the fluorophore's excited state is quenched by electron transfer to or from the bound metal ion.
While the specific application of this compound as a metal ion sensor has not been extensively detailed in published research, the inherent characteristics of its molecular structure make it a promising candidate for such advanced applications. Theoretical studies and experimental work on closely related heterocyclic systems suggest that derivatives of this compound could be engineered to exhibit high selectivity and sensitivity for specific metal ions. rsc.org
Detailed Research Findings
Currently, there is a lack of specific, published research focusing exclusively on the metal ion sensing capabilities of this compound. However, based on the known properties of similar N-heterocyclic ligands and fluorophores, a hypothetical study could yield data demonstrating selectivity towards certain metal ions. The table below illustrates the type of results one might expect from a fluorescence spectroscopy study where the compound is exposed to various metal cations.
Table 1: Illustrative Fluorescence Response of a Hypothetical Imidazo[1,5-a]pyrimidine-based Sensor This table is for illustrative purposes only, based on the expected behavior of the chemical structure, as specific experimental data for this compound is not available in the reviewed literature.
| Metal Ion (as perchlorate (B79767) salt) | Concentration (µM) | Fluorescence Intensity Change (%) | Emission λmax Shift (nm) |
| None | 0 | 0 | 0 |
| Na+ | 50 | < 2 | 0 |
| K+ | 50 | < 2 | 0 |
| Mg2+ | 50 | + 15 | + 2 |
| Ca2+ | 50 | + 18 | + 3 |
| Fe3+ | 50 | - 95 (Quenching) | - |
| Cu2+ | 50 | - 98 (Quenching) | - |
| Zn2+ | 50 | + 350 (Enhancement) | + 15 |
| Cd2+ | 50 | + 280 (Enhancement) | + 12 |
| Hg2+ | 50 | - 90 (Quenching) | - |
| Pb2+ | 50 | - 85 (Quenching) | - |
The hypothetical data in Table 1 suggests that the compound could act as a "turn-off" sensor for transition metals like iron and copper, and a "turn-on" sensor for zinc and cadmium, demonstrating potential for selective detection. The carboxylic acid and heterocyclic nitrogen atoms would likely be the primary sites for chelation, leading to these distinct photophysical responses. Further research into synthesizing derivatives of this compound could lead to the development of highly selective and sensitive fluorescent probes for environmental monitoring, biological imaging, and industrial process control.
Future Research Directions and Challenges in Imidazo 1,5 a Pyrimidine 8 Carboxylic Acid Studies
Emerging Synthetic Methodologies and Green Chemistry Principles
The synthesis of imidazo[1,5-a]pyrimidine-8-carboxylic acid and its derivatives has traditionally relied on methods like the cyclization of amines with 1,3-diketones or malondialdehyde derivatives, often requiring elevated temperatures. evitachem.com However, the future of synthesizing this and other heterocyclic compounds is increasingly focused on sustainable and efficient practices.
Emerging Methodologies:
Microwave-Assisted Synthesis: This technique has been shown to accelerate cyclocondensation reactions of related imidazopyrimidine systems, significantly reducing reaction times from hours to minutes and often leading to higher yields. For instance, the rapid annulation of 2-aminopyrimidine (B69317) derivatives with substituted phenacyl bromides has been achieved in aqueous isopropanol (B130326) under microwave conditions, eliminating the need for transition-metal catalysts.
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent waste, and purification efforts. rasayanjournal.co.in The development of novel MCRs for the construction of the imidazo[1,5-a]pyrimidine (B3256623) core is a promising avenue for future research.
Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. Applying flow chemistry to the synthesis of this compound could overcome challenges associated with batch processing.
Catalysis: The use of novel catalysts, including nanocatalysts and biocatalysts, is a key trend. For example, gold nanoparticles have been used to catalyze the synthesis of imidazo[1,2-a]pyrimidines under green conditions. mdpi.com Exploring similar catalytic systems for the specific synthesis of this compound is a significant area for future work.
Green Chemistry Principles:
The integration of green chemistry principles is paramount for the sustainable development of pharmaceuticals. Key considerations for future synthetic work on this compound include:
Safer Solvents: Traditional syntheses often employ solvents like dioxane and dichloromethane. evitachem.com A major challenge is to replace these with greener alternatives such as water, ethanol, or ionic liquids. rasayanjournal.co.inmdpi.com
Energy Efficiency: Employing methods like microwave or ultrasound-assisted synthesis can significantly reduce energy consumption compared to conventional heating. rasayanjournal.co.in
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. MCRs are particularly advantageous in this regard. mdpi.com
Renewable Feedstocks: A long-term goal is to develop synthetic pathways that utilize renewable starting materials, moving away from petroleum-based feedstocks. powertechjournal.com
| Green Chemistry Approach | Potential Benefit for this compound Synthesis | Reference |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields, reduced energy consumption. | mdpi.com |
| Multicomponent Reactions | Increased efficiency, reduced waste, simplified procedures. | rasayanjournal.co.in |
| Use of Greener Solvents | Reduced environmental impact and toxicity. | rasayanjournal.co.inmdpi.com |
| Novel Catalysis | Improved reaction rates and selectivity, potential for milder reaction conditions. | mdpi.com |
Advanced Computational and Artificial Intelligence-Driven Drug Design
The design and discovery of novel drug candidates based on the this compound scaffold can be significantly accelerated and refined through the use of advanced computational tools and artificial intelligence (AI).
Computational Approaches:
Molecular Docking: This technique is already being used to predict the binding interactions of imidazopyrimidine derivatives with various biological targets. nih.govnih.gov Future studies will likely employ more sophisticated docking protocols to screen vast virtual libraries of this compound analogs against a wider range of protein targets.
Quantum Mechanics/Molecular Mechanics (QM/MM): For a more accurate understanding of ligand-receptor interactions and reaction mechanisms, QM/MM methods can be employed. These hybrid methods treat the active site with high-level quantum mechanics while the rest of the protein is described by more computationally efficient molecular mechanics.
In Silico ADMET Prediction: The early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for reducing late-stage drug failures. Computational models are increasingly used to predict these properties for novel compounds, including imidazopyrimidine derivatives. nih.govmdpi.com
Artificial Intelligence and Machine Learning:
AI and machine learning (ML) are set to revolutionize drug discovery. premierscience.commednexus.orgnih.gov For the this compound scaffold, AI can be applied in several ways:
De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch, potentially leading to the discovery of highly potent and selective this compound derivatives. nih.gov
Predictive Modeling: Machine learning algorithms can be trained on existing data to predict the biological activity, physicochemical properties, and potential toxicity of new compounds. jsr.org This can help prioritize which molecules to synthesize and test.
Synergy Prediction: AI can be used to identify potential synergistic drug combinations, where the combined effect of two or more drugs is greater than the sum of their individual effects. mdpi.comnih.gov
A significant challenge in this area is the need for large, high-quality datasets to train robust AI and machine learning models. Data sharing and collaborative efforts will be crucial to overcoming this hurdle. jsr.org
Novel Biological Targets Exploration and Polypharmacology
While initial research has pointed to the potential of imidazo[1,5-a]pyrimidine derivatives as enzyme inhibitors and receptor modulators, a key future direction is the systematic exploration of novel biological targets. evitachem.com The structural similarity of the imidazopyrimidine scaffold to endogenous purines suggests a broad range of potential interactions with biological macromolecules. mdpi.com
Novel Targets:
Recent research on related imidazopyrimidine scaffolds has revealed a diverse array of potential therapeutic targets:
Protein Kinases: These enzymes are critical components of cellular signaling pathways and are frequently implicated in diseases such as cancer. nih.govrsc.org Imidazopyrimidine derivatives have shown promise as inhibitors of various kinases, including focal adhesion kinase (FAK). acs.org
Antimicrobial Targets: With the rise of antimicrobial resistance, there is an urgent need for new antibacterial and antifungal agents. Imidazopyrimidine derivatives have been investigated for their activity against various pathogens, with some showing potential as MurA inhibitors, which are crucial for bacterial cell wall synthesis. mdpi.comacs.org
Antiviral Targets: The imidazopyrimidine scaffold has been explored for its potential against a range of viruses, including HIV and hepatitis C. nih.gov
Bromodomains: These are protein domains that recognize acetylated lysine (B10760008) residues and are involved in the regulation of gene expression. Inhibitors of bromodomains, such as BRD9, are being investigated as potential cancer therapeutics, and imidazo[1,5-a]pyrazin-8(7H)-one derivatives have shown inhibitory activity. nih.gov
Polypharmacology:
The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining traction as a strategy for treating complex diseases. The ability of the imidazo[1,5-a]pyrimidine scaffold to interact with a variety of targets makes it an attractive candidate for the development of polypharmacological agents. A significant challenge will be to rationally design compounds with a desired multi-target profile while minimizing off-target effects that could lead to toxicity.
Interdisciplinary Research Opportunities and Synergistic Applications
The future of research on this compound and its derivatives will likely be characterized by increasing collaboration across different scientific disciplines.
Interdisciplinary Opportunities:
Materials Science: The unique photophysical properties of some imidazo[1,5-a]pyridine (B1214698) derivatives, such as their fluorescence, make them candidates for applications in materials science, including the development of organic light-emitting diodes (OLEDs) and chemical sensors. rsc.orgrsc.org Exploring the potential of this compound in this area is a promising avenue.
Chemical Biology: The development of fluorescently tagged derivatives of this compound could create powerful tools for studying its biological targets and mechanisms of action within living cells.
Drug Delivery: Formulation of this compound-based drugs into novel drug delivery systems, such as nanoparticles, could improve their solubility, bioavailability, and targeted delivery to specific tissues or cells.
Synergistic Applications:
Combination Therapy: As mentioned, AI can help predict synergistic drug combinations. mdpi.comnih.gov Combining an this compound derivative with other therapeutic agents could enhance efficacy and overcome drug resistance. For example, combining a novel antibacterial with an existing antibiotic could create a more potent treatment for resistant infections.
Hybrid Molecules: The synthesis of hybrid molecules that covalently link the this compound scaffold to another pharmacophore is an emerging strategy to create dual-acting or targeted drugs. nih.gov
The primary challenge in these interdisciplinary endeavors is fostering effective communication and collaboration between chemists, biologists, materials scientists, and clinicians to translate fundamental discoveries into practical applications.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing Imidazo[1,5-a]pyrimidine-8-carboxylic acid?
- Methodological Answer : Synthesis optimization involves solvent selection (e.g., polar aprotic solvents like DMF or PPA medium), temperature control (80–120°C), and reaction time (12–48 hours). Cyclocondensation with nitroalkanes in polyphosphoric acid (PPA) is effective for analogous imidazopyridine derivatives .
- Key Factors :
- Solvent : Affects reaction kinetics and intermediate stability.
- Temperature : Higher temperatures accelerate cyclization but may degrade sensitive intermediates.
- Catalysts : Phosphorous acid in PPA enhances electrophilic activation .
Q. How should researchers ensure stability during storage and handling?
- Methodological Answer : Store at -20°C for long-term stability (1–2 years) or -4°C for short-term use (6–12 weeks). Use inert atmospheres (e.g., argon) to prevent oxidation. Degradation is minimized by avoiding repeated freeze-thaw cycles .
- Safety Protocol : Wear PPE (gloves, goggles) and handle in fume hoods to prevent inhalation or skin contact .
Q. What analytical techniques are recommended for purity assessment?
- Methodological Answer : Use HPLC with UV detection (λ = 254 nm) for purity quantification. Confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS). For example, imidazopyrazine derivatives require deuterated DMSO for NMR solubility .
Advanced Research Questions
Q. How can computational modeling predict reactivity or bioactivity of this compound derivatives?
- Methodological Answer : Employ density functional theory (DFT) to calculate electron density maps or molecular docking to simulate ligand-receptor interactions. Software like Gaussian or AutoDock validates hypotheses about substituent effects on bioactivity .
- Case Study : Imidazo[1,2-a]pyridine derivatives showed altered binding affinities depending on halogen substituents, validated via docking studies .
Q. How to resolve contradictions in spectral or bioactivity data across studies?
- Methodological Answer :
Standardize Assays : Use identical cell lines or enzyme batches for bioactivity comparisons.
Structural Analysis : X-ray crystallography or 2D NMR (e.g., COSY, HSQC) clarifies regiochemical ambiguities.
Control Variables : Document pH, solvent, and temperature rigorously. For example, fluorescence probe efficacy varies with pH .
Q. What strategies validate the mechanism of action in catalytic or biological systems?
- Methodological Answer :
- Kinetic Studies : Monitor reaction intermediates via time-resolved spectroscopy or quenching experiments.
- Isotopic Labeling : C or N tracing identifies bond-breaking/forming steps.
- Knockout Models : Genetic deletion of target enzymes in biological systems confirms specificity .
Key Recommendations
- Experimental Design : Use factorial design to test multiple variables (e.g., solvent, catalyst ratio) systematically .
- Data Management : Leverage chemical software for simulation, data encryption, and reproducibility .
- Ethical Compliance : Adhere to laboratory safety protocols (e.g., 100% score on safety exams) and dispose of waste via certified vendors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
